molecular formula C34H26N2 B14263092 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile CAS No. 188916-10-1

1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile

Cat. No.: B14263092
CAS No.: 188916-10-1
M. Wt: 462.6 g/mol
InChI Key: FIJUTARNVOXKLQ-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile is a complex organic compound characterized by its cyclobutane ring structure with phenyl and phenylethenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the dimerization of substituted phenylethenyl compounds under specific conditions such as photoirradiation. The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are employed to scale up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylisobenzofuran: Known for its fluorescence properties and use as a probe for detecting reactive oxygen species.

    Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: Synthesized through dimerization and studied for its molecular and crystal structures.

Uniqueness

1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile stands out due to its unique combination of phenyl and phenylethenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

188916-10-1

Molecular Formula

C34H26N2

Molecular Weight

462.6 g/mol

IUPAC Name

1,3-diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile

InChI

InChI=1S/C34H26N2/c35-25-33(29-17-9-3-10-18-29)31(23-21-27-13-5-1-6-14-27)34(26-36,30-19-11-4-12-20-30)32(33)24-22-28-15-7-2-8-16-28/h1-24,31-32H

InChI Key

FIJUTARNVOXKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2C(C(C2(C#N)C3=CC=CC=C3)C=CC4=CC=CC=C4)(C#N)C5=CC=CC=C5

Origin of Product

United States

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